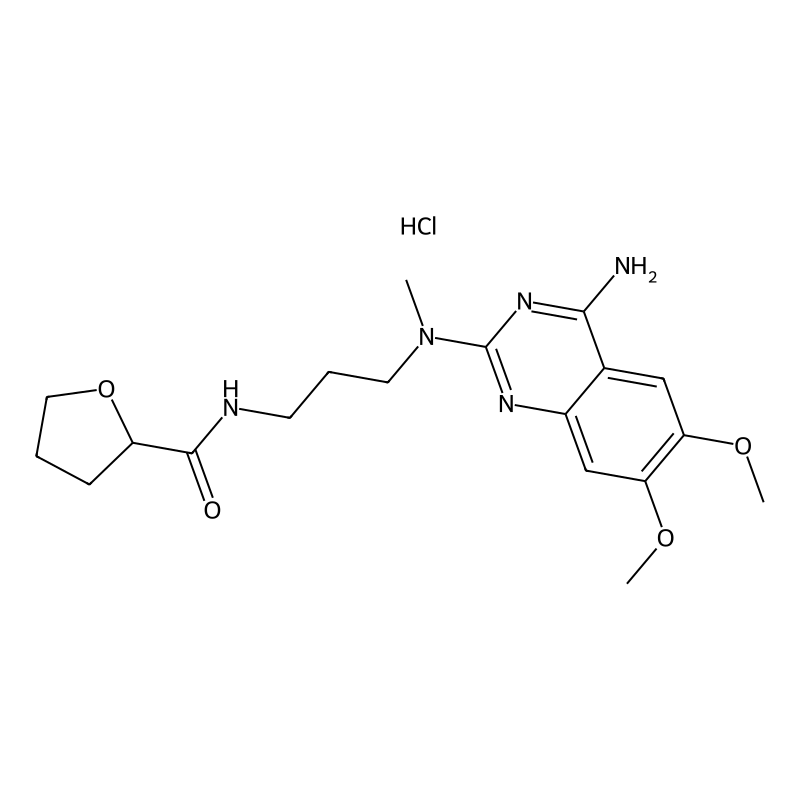Alfuzosin Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Alfuzosin Hydrochloride is a medication primarily used to treat benign prostatic hyperplasia (BPH), a condition characterized by an enlarged prostate that can lead to urinary difficulties. It belongs to the class of drugs known as alpha-1 adrenergic antagonists, which work by blocking alpha-1 adrenergic receptors in the smooth muscles of the prostate and bladder neck, leading to muscle relaxation and improved urine flow. Alfuzosin is marketed under various brand names, including Uroxatral and Xatral, and is typically administered in an extended-release tablet form .
Alfuzosin acts as an alpha-1 adrenergic receptor antagonist. The prostate and bladder neck contain alpha-1 adrenergic receptors. When activated, these receptors cause muscle contraction, which can obstruct urine flow in BPH patients []. Alfuzosin binds to these receptors, blocking their activation and relaxing the muscles, thereby improving urine flow [].
- Alfuzosin can cause side effects such as dizziness, fatigue, and headache [].
- A significant safety concern is a sudden drop in blood pressure, which can lead to fainting [].
- Alfuzosin has low toxicity, with an LD50 (lethal dose for 50% of test subjects) in rats exceeding 2 g/kg [].
- It is not flammable but should be stored away from heat and light due to stability concerns [].
Treatment of Benign Prostatic Hyperplasia (BPH)
Alfuzosin Hydrochloride belongs to a class of drugs known as alpha-1 adrenergic antagonists. These medications work by relaxing the muscles in the prostate gland and bladder neck, improving urine flow and relieving symptoms associated with BPH, such as frequent urination, urgency, and difficulty starting urination.
Extensive research supports the use of Alfuzosin Hydrochloride for BPH. Numerous studies, including randomized controlled trials, have demonstrated its effectiveness in improving urinary flow rates, reducing urinary urgency and frequency, and improving overall quality of life in patients with BPH [, ].
Potential Applications Beyond BPH
While BPH remains the primary focus of Alfuzosin Hydrochloride use, research is exploring its potential benefits in other areas:
- Lower Urinary Tract Symptoms (LUTS): LUTS encompass various urinary issues, and BPH is just one cause. Studies suggest Alfuzosin Hydrochloride might be effective in treating LUTS secondary to causes other than BPH, such as overactive bladder [].
- Sexual Function in Men with BPH: BPH can negatively impact sexual function. Research indicates that Alfuzosin Hydrochloride might have a lower incidence of sexual side effects compared to other alpha-1 adrenergic antagonists, potentially improving sexual function in men with BPH [].
- Cardiovascular Safety: Some alpha-1 adrenergic antagonists can cause a drop in blood pressure. Alfuzosin Hydrochloride, however, seems to have a lower risk of causing significant blood pressure drops, making it potentially safer for patients with cardiovascular conditions [].
Alfuzosin Hydrochloride has a chemical formula of and a molar mass of approximately 389.45 g/mol. The compound undergoes various metabolic reactions in the body, primarily through hepatic metabolism mediated by the cytochrome P450 enzyme CYP3A4. This metabolism involves oxidation, O-demethylation, and N-dealkylation processes, resulting in inactive metabolites that are excreted mainly through feces (69%) and urine (24%) after administration .
The primary biological activity of Alfuzosin is its selective antagonism of alpha-1 adrenergic receptors. By inhibiting these receptors, it induces relaxation of the smooth muscles in the prostate and bladder neck, thereby alleviating symptoms associated with BPH such as urinary hesitancy and weak stream . The drug exhibits a bioavailability of approximately 49% and a half-life of about 10 hours, allowing for once-daily dosing .
The synthesis of Alfuzosin involves several steps:
- Nitration: Veratraldehyde is nitrated to produce 6-nitroveratraldehyde.
- Oxidation: This aldehyde is oxidized to its corresponding acid.
- Halogenation: The acid undergoes halogenation with thionyl chloride.
- Amide Formation: The resulting compound reacts with ammonia to form 4,5-dimethoxy-2-nitrobenzamide.
- Reduction: A Béchamp reduction converts the nitro group to an amino group.
- Cyclization: The amino compound is reacted with urea to yield 6,7-dimethoxyquinazoline-2,4-dione.
- Final Steps: Further halogenation and treatment with ammonia lead to the final product, Alfuzosin Hydrochloride .
Alfuzosin can interact with several medications and substances:
- Drug Interactions: It may interact with other alpha-blockers, antihypertensives, and medications metabolized by CYP3A4. Cimetidine is one notable interaction that can increase alfuzosin levels in the blood .
- Food Interactions: Grapefruit juice can elevate blood levels of alfuzosin, increasing the risk of side effects; thus, it is generally advised to avoid it while on this medication .
- Alcohol: While the effects are not fully understood, alcohol may enhance side effects like dizziness and lightheadedness .
Alfuzosin shares its therapeutic class with several other medications used for treating BPH. Below are some similar compounds:
Uniqueness of Alfuzosin
Alfuzosin's unique characteristics include its moderate protein binding (82%-90%) and its extensive hepatic metabolism primarily via CYP3A4. Additionally, it has a favorable side effect profile compared to other alpha-blockers, particularly regarding retrograde ejaculation rates . Its extended-release formulation allows for convenient once-daily dosing.
Purity
Quantity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
Related CAS
GHS Hazard Statements
H302 (97.46%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]
Pictograms

Irritant








